
3-(Difluoromethyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group (CF2H) and the hydroxyl group (OH) on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-4-ol can be achieved through various methods. One common approach involves the difluoromethylation of pyridin-4-ol. This process typically uses difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(Difluoromethyl)pyridin-4-one, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
3-(Difluoromethyl)pyridin-4-ol has several applications in scientific research, including:
作用機序
The mechanism of action of 3-(Difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes . This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Difluoromethyl)pyridin-4-ol include other difluoromethylated pyridines and pyridinols, such as:
- 3-(Difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridin-2-ol
- 2-(Difluoromethyl)pyridin-4-ol
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .
特性
分子式 |
C6H5F2NO |
|---|---|
分子量 |
145.11 g/mol |
IUPAC名 |
3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-3-9-2-1-5(4)10/h1-3,6H,(H,9,10) |
InChIキー |
GGWIDQPQWUUBJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


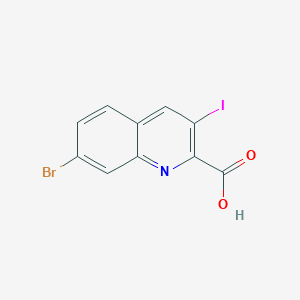
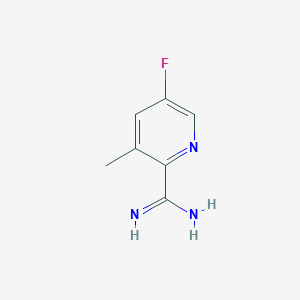
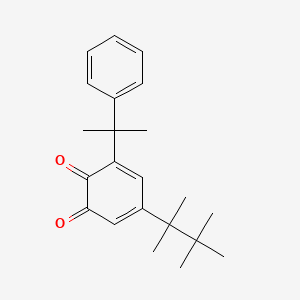
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
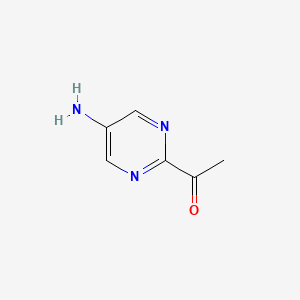
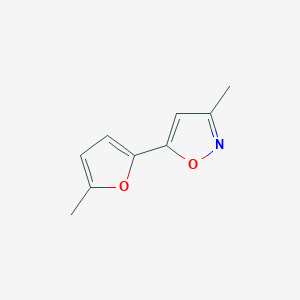
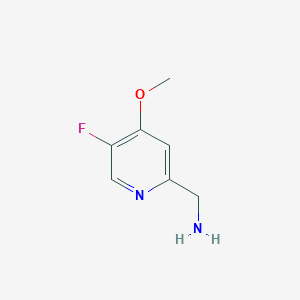
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
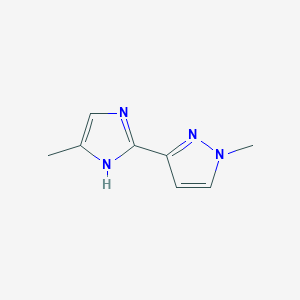


![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
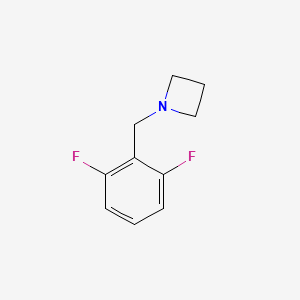
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
